molecular formula C21H19N3O3S B2666742 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892857-81-7

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2666742
CAS No.: 892857-81-7
M. Wt: 393.46
InChI Key: RJOPKKWDLLBCMG-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a 2,5-dioxopyrrolidin-1-yl moiety and linked to a 6-isopropylbenzo[d]thiazol-2-yl group via the amide bond. The 6-isopropylbenzo[d]thiazole moiety introduces steric bulk and lipophilicity, which may influence membrane permeability and target engagement.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12(2)14-5-8-16-17(11-14)28-21(22-16)23-20(27)13-3-6-15(7-4-13)24-18(25)9-10-19(24)26/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOPKKWDLLBCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole intermediate, which is then coupled with the benzamide derivative. The dioxopyrrolidinyl group is introduced through a subsequent reaction, often involving a cyclization step.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name/ID Core Structure Key Substituents Reported Biological Activity
Target Compound : 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide Benzamide + benzo[d]thiazole - 4-position: 2,5-dioxopyrrolidin-1-yl
- Thiazole C6: isopropyl
Not explicitly reported; inferred to modulate protein interactions or metabolic pathways
MPPB () Benzamide + pyrrole/dioxopyrrolidine - 4-position: 2,5-dimethylpyrrole
- Amide N: 2,5-dioxopyrrolidin-1-yl
Enhances monoclonal antibody production in CHO cells; suppresses galactosylation
Compound 4f () Benzamide + thiazole - Thiazole C5: (isopropyl(methyl)amino)methyl
- Benzamide: 3,4-dichloro
Potential bioactivity inferred from structural diversity; no explicit data
Compound 13 () Triazole-carboxamide + dioxopyrrolidine - 1,2,4-triazole core
- Propyl chain-linked 2,5-dioxopyrrolidin-1-yl
Targets Ranbp2 cyclophilin domain; likely impacts protein folding or trafficking

Structural and Functional Insights

  • Dioxopyrrolidinyl vs. Dimethylpyrrole (MPPB): The target compound’s 2,5-dioxopyrrolidinyl group is more polar and electron-deficient than MPPB’s 2,5-dimethylpyrrole. This difference may alter binding to cellular targets (e.g., enzymes involved in glycosylation or ATP modulation) and influence solubility. MPPB’s dimethylpyrrole enhances monoclonal antibody production but reduces galactosylation, suggesting that the dioxopyrrolidinyl group in the target compound might exhibit distinct effects on post-translational modifications .
  • Thiazole Substituents: The 6-isopropyl group on the benzo[d]thiazole contrasts with the morpholinomethyl or piperazinyl groups in ’s compounds (e.g., 4d, 4e). These substituents impact lipophilicity: the isopropyl group likely increases membrane permeability compared to the polar morpholine/piperazine derivatives, which may enhance solubility but reduce CNS penetration .
  • Linker Flexibility: Compound 13 () uses a propyl chain to tether the dioxopyrrolidinyl group, whereas the target compound directly conjugates it to the benzamide.

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : The dioxopyrrolidinyl moiety’s electron-withdrawing nature may stabilize the amide bond, reducing metabolic degradation compared to MPPB’s electron-rich dimethylpyrrole. This could extend half-life in vivo .
  • Heterocyclic Diversity : Compounds with triazole or morpholine rings () demonstrate the importance of heterocycles in modulating solubility and target engagement. The benzo[d]thiazole in the target compound balances aromaticity and rigidity, which may enhance stacking interactions with proteins .

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_4O_2S, with a molecular weight of approximately 368.46 g/mol. The structure features a pyrrolidine ring, which is known for its role in various biological functions, as well as a benzo[d]thiazole moiety that may contribute to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can alter physiological responses.
  • Antioxidant Activity : The presence of the dioxopyrrolidine structure suggests potential antioxidant properties, which could protect cells from oxidative stress.

Anticonvulsant Properties

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant effects. For instance, a related study synthesized hybrid molecules incorporating 2,5-dioxopyrrolidin-1-yl units and evaluated their efficacy in seizure models:

  • Study Findings : Out of 33 synthesized compounds, several demonstrated significant protection against seizures in animal models (ED50 values ranging from 42.83 mg/kg to 67.65 mg/kg) . This suggests that the compound could have similar protective effects.

Antitumor Activity

Preliminary investigations into the antitumor activity of related benzamide derivatives have shown promise. The structural components may facilitate interactions with cancer cell pathways:

  • Mechanism : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Study 1: Anticonvulsant Screening

In a study assessing the anticonvulsant properties of related compounds, it was found that several derivatives showed significant efficacy in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. Notably:

CompoundED50 (MES)ED50 (PTZ)
Compound 467.65 mg/kg42.83 mg/kg
Compound 854.90 mg/kg50.29 mg/kg
Compound 20-47.39 mg/kg

These results indicate that modifications to the core structure can enhance biological activity .

Case Study 2: Enzyme Inhibition

Research into similar compounds has identified their role as inhibitors of enzymes such as protein tyrosine kinases, which are crucial in cancer progression and neuronal signaling . This suggests that the compound may also exhibit potential therapeutic effects in oncology and neurology.

Q & A

Q. What are the common synthetic routes for 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidinone derivative with a substituted benzothiazole-2-amine. A key step is the formation of the amide bond, often achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen . Optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and maintaining low temperatures (0–5°C) during activation reduces side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/DMF mixtures) ensures >90% purity. Reaction yields (60–75%) depend on solvent polarity and the steric hindrance of the isopropyl group on the benzothiazole .

Q. How can the compound’s structural features be validated experimentally?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify the pyrrolidinone carbonyl (δ ~175 ppm), benzamide protons (δ 7.5–8.2 ppm), and isopropyl group splitting patterns (δ 1.2–1.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the benzamide and pyrrolidinone moieties .
  • X-ray crystallography : Single-crystal analysis resolves spatial arrangements, particularly the dihedral angle between the benzamide and thiazole rings, critical for predicting intermolecular interactions .

Advanced Research Questions

Q. How do discrepancies between computational and experimental data on the compound’s reactivity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:
  • Solvent effects : DFT calculations (e.g., B3LYP/6-311+G(d,p)) may neglect solvent polarity, leading to mismatched predictions for nucleophilic attack on the pyrrolidinone ring. Experimental validation in aprotic vs. protic solvents (e.g., DCM vs. ethanol) clarifies solvent-dependent reactivity .
  • Conformational flexibility : Molecular dynamics simulations (50 ns trajectories) reveal rotational barriers in the benzamide-thiazole linkage, explaining unexpected regioselectivity in electrophilic substitutions .
  • Resolution : Combine MD simulations with temperature-dependent NMR (VT-NMR) to correlate computed energy barriers with observed conformational populations .

Q. What strategies mitigate instability of intermediates during multi-step synthesis?

  • Methodological Answer : Key strategies include:
  • Protection of reactive groups : Temporarily protecting the pyrrolidinone carbonyl with tert-butyldimethylsilyl (TBS) groups prevents undesired ring-opening during benzamide coupling .
  • Inert atmosphere handling : Use Schlenk lines or gloveboxes for air-sensitive intermediates (e.g., thiol-containing precursors) to avoid oxidation .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate degradation and adjust reaction parameters (e.g., reducing temperature if exothermic side reactions occur) .

Q. How can conflicting bioactivity data across assays be systematically analyzed?

  • Methodological Answer : Conflicting results (e.g., IC50_{50} variability in kinase inhibition assays) require:
  • Assay standardization : Control ATP concentration (1 mM for kinase assays) and pre-incubation times to ensure equilibrium binding .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}, koffk_{off}) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .
  • Structural insights : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding poses that explain potency differences across isoforms .

Critical Analysis of Contradictions

  • Stereochemical Ambiguities : Computational models may mispredict the configuration of the pyrrolidinone ring due to neglecting solvent-induced conformational changes. Experimental circular dichroism (CD) or vibrational CD (VCD) can resolve these ambiguities .
  • Biological Target Selectivity : Variability in cellular uptake (e.g., efflux by P-glycoprotein in cancer cells) may explain discrepancies between in vitro and in vivo activity. Use knockout cell lines (e.g., P-gp-deficient) to isolate target engagement .

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